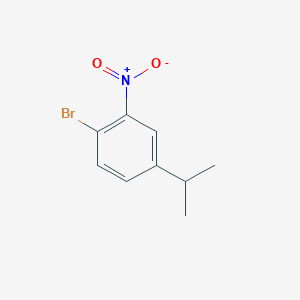

1-Bromo-4-isopropyl-2-nitrobenzene

描述

Significance of Substituted Benzene (B151609) Derivatives in Contemporary Organic Chemistry

Substituted benzene derivatives are a cornerstone of modern organic chemistry, forming the structural basis for a vast range of synthetic and naturally occurring compounds. wordpress.com The benzene ring, a stable aromatic system, can be functionalized with various substituent groups, which in turn dictates the molecule's physical and chemical properties. wordpress.comlibretexts.org This versatility makes substituted benzenes indispensable as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, polymers, and other high-value chemicals. nih.govresearchgate.net

The nature of the substituents on the benzene ring profoundly influences its reactivity. libretexts.org Electron-donating groups can activate the ring, making it more susceptible to electrophilic substitution, while electron-withdrawing groups deactivate it. libretexts.org This interplay of activating and deactivating effects, along with the directing influence of each substituent (ortho, meta, or para), allows for precise control over the synthesis of complex, multi-substituted aromatic systems. libretexts.org

General Overview of Brominated Nitroaromatic Compounds in Chemical Research

Among the vast family of substituted benzenes, brominated nitroaromatic compounds are of particular interest to the scientific community. The presence of both a bromine atom and a nitro group on the aromatic ring creates a unique electronic environment. The nitro group is strongly electron-withdrawing, which deactivates the ring towards further electrophilic substitution. libretexts.org Conversely, the bromine atom, while also deactivating, is an ortho-, para-director, influencing the position of incoming substituents. pbworks.com

This combination of properties makes brominated nitroaromatics valuable precursors in multi-step syntheses. The nitro group can be readily reduced to an amino group, a key functional group in many biologically active molecules. The bromine atom can participate in various cross-coupling reactions, such as the Suzuki and Stille reactions, enabling the formation of carbon-carbon bonds and the construction of more complex molecular architectures. researchgate.netsigmaaldrich.com These compounds are also studied for their potential applications in materials science and as intermediates in the synthesis of dyes and pesticides. nih.govresearchgate.net

Structural Peculiarities and Academic Research Relevance of 1-Bromo-4-isopropyl-2-nitrobenzene

This compound is a specific polysubstituted aromatic compound with the chemical formula C9H10BrNO2. nih.gov Its structure features a benzene ring substituted with a bromine atom, an isopropyl group, and a nitro group. The IUPAC name for this compound is 1-bromo-2-nitro-4-propan-2-ylbenzene. nih.gov

The arrangement of these substituents on the benzene ring gives rise to interesting structural and electronic properties. The bulky isopropyl group can exert steric hindrance, potentially influencing the reactivity of the adjacent positions on the ring. The electronic interplay between the electron-donating isopropyl group and the electron-withdrawing nitro and bromo groups creates a nuanced reactivity profile that is a subject of academic interest.

Research into this compound and related compounds often focuses on its synthesis and its utility as a building block in organic synthesis. For instance, its synthesis typically involves the electrophilic bromination of a substituted nitrobenzene (B124822) precursor. The compound itself can then be used in subsequent reactions, such as nucleophilic aromatic substitution or reduction of the nitro group, to generate more complex molecules with potential applications in medicinal chemistry and materials science.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C9H10BrNO2 nih.gov |

| Molecular Weight | 244.08 g/mol nih.gov |

| IUPAC Name | 1-bromo-2-nitro-4-propan-2-ylbenzene nih.gov |

| CAS Number | 204850-14-6 nih.gov |

| XLogP3 | 3.8 nih.gov |

Another isomer of this compound is 4-Bromo-2-isopropyl-1-nitrobenzene, which has the IUPAC name 4-bromo-1-nitro-2-propan-2-ylbenzene. nih.gov It shares the same molecular formula and weight but differs in the substitution pattern on the benzene ring.

| Property | Value |

| Molecular Formula | C9H10BrNO2 nih.gov |

| Molecular Weight | 244.08 g/mol nih.gov |

| IUPAC Name | 4-bromo-1-nitro-2-propan-2-ylbenzene nih.gov |

| XLogP3 | 3.6 nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-nitro-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFXLLXRXBRDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615672 | |

| Record name | 1-Bromo-2-nitro-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204850-14-6 | |

| Record name | 1-Bromo-2-nitro-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 4 Isopropyl 2 Nitrobenzene

Literature-Reported Synthesis Pathways and Mechanistic Considerations

The primary strategies for synthesizing 1-Bromo-4-isopropyl-2-nitrobenzene involve either the nitration of a brominated precursor or the bromination of a nitrated precursor. The success of each pathway is highly dependent on the directing effects of the isopropyl and bromo or nitro groups.

Nitration Strategies for Brominated Isopropylbenzene Precursors

The most direct and commonly reported method for the synthesis of this compound is the electrophilic nitration of 4-bromoisopropylbenzene. This reaction typically involves treating the brominated precursor with a strong nitrating agent, such as fuming nitric acid, often at reduced temperatures to control the reaction's exothermicity and prevent over-nitration. chemicalbook.com

A specific literature procedure involves the dropwise addition of 4-bromoisopropylbenzene to fuming nitric acid while maintaining the temperature between 5-10°C. The reaction is stirred for a couple of hours before being quenched with ice. chemicalbook.com This method has been reported to produce the desired product in high yield. chemicalbook.com

Table 1: Synthesis of this compound via Nitration

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 4-bromoisopropylbenzene | chemicalbook.com |

| Reagent | Fuming nitric acid | chemicalbook.com |

| Temperature | 5 - 10 °C | chemicalbook.com |

| Reaction Time | 2 hours | chemicalbook.com |

Mechanistic Considerations: The mechanism for this reaction is an electrophilic aromatic substitution. A mixture of nitric acid and a strong acid catalyst like sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.compbworks.com In the case of using fuming nitric acid, the nitronium ion is present in significant concentrations.

The regioselectivity of the substitution on the 4-bromoisopropylbenzene ring is determined by the directing effects of the two existing substituents: the isopropyl group and the bromine atom.

Isopropyl Group: This is an alkyl group, which is an activating substituent and an ortho, para-director due to hyperconjugation and inductive effects. Since the para position is occupied by the bromine atom, it directs incoming electrophiles to the two ortho positions (C3 and C5).

Bromo Group: Halogens are deactivating substituents due to their inductive electron-withdrawing effect, but they are also ortho, para-directors because their lone pairs can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate for ortho and para attack. pbworks.comuri.edu With the para position blocked, the bromo group directs incoming electrophiles to the ortho positions (C2 and C6).

The formation of this compound indicates that substitution occurs at the C2 position, which is ortho to the bromine and meta to the isopropyl group. This outcome is somewhat counterintuitive, as activating groups typically control the position of substitution. The observed regioselectivity is likely a result of steric hindrance. The bulky isopropyl group significantly hinders the approach of the nitronium ion to the adjacent C3 and C5 positions. Consequently, the electrophile preferentially attacks the less sterically hindered C2 (and C6) position, which is ortho to the less bulky bromine atom.

Bromination Strategies for Nitroisopropylbenzene Precursors

An alternative theoretical pathway involves the bromination of a nitro-substituted precursor, such as 4-isopropylnitrobenzene. This would involve an electrophilic bromination reaction, typically using Br₂ with a Lewis acid catalyst like FeBr₃. youtube.com

Mechanistic Considerations: This synthetic route is not considered feasible for producing this compound due to the directing effects of the substituents on the 4-isopropylnitrobenzene ring.

Nitro Group: The nitro group is a powerful deactivating substituent and a strong meta-director. youtube.commsu.edu It strongly withdraws electron density from the ring, making electrophilic substitution more difficult and directing the incoming electrophile to the positions meta to itself (C3 and C5 relative to the nitro group).

Isopropyl Group: As an activating ortho, para-director, it directs incoming electrophiles to the positions ortho to itself (C3 and C5 relative to the isopropyl group).

In this case, the directing effects of both the nitro and isopropyl groups converge on the same positions (C3 and C5). Therefore, bromination of 4-isopropylnitrobenzene would be expected to yield 2-bromo-1-isopropyl-4-nitrobenzene (B1370149), a different constitutional isomer than the desired product. The strong deactivating nature of the nitro group also means that the reaction conditions required for bromination would be harsh. msu.eduorgsyn.org For these reasons, this pathway is not a viable method for the synthesis of this compound. study.comstudy.com

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

Optimization of the primary synthesis route—nitration of 4-bromoisopropylbenzene—focuses on maximizing the yield of the desired mono-nitro product while minimizing the formation of byproducts. Since the target molecule is achiral, the focus is on regioselectivity rather than stereoselectivity.

Key parameters for optimization include:

Temperature: This is a critical factor. The nitration reaction is highly exothermic. Maintaining a low temperature (e.g., 5-10°C) is essential to prevent di-nitration, where a second nitro group is added to the ring. chemicalbook.compbworks.com The presence of one deactivating nitro group makes the second nitration slower, but it can occur at elevated temperatures. uri.edu

Rate of Addition: The slow, dropwise addition of the substrate to the nitrating agent ensures that the temperature remains within the optimal range and avoids localized overheating. chemicalbook.com

Concentration of Reagents: Using fuming nitric acid provides a high concentration of the nitronium ion electrophile, driving the reaction efficiently. chemicalbook.com However, adjusting the acid concentration could be a tool to fine-tune reactivity and selectivity.

Reaction Time: A sufficient reaction time (e.g., 2 hours) is needed for the reaction to proceed to completion. chemicalbook.com Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can determine the optimal time to quench the reaction.

Advanced Purification Techniques and Chromatographic Separations

Following the synthesis, purification is necessary to isolate this compound from unreacted starting materials and any isomeric byproducts, such as 2-bromo-5-isopropyl-1-nitrobenzene.

Silica Gel Flash Chromatography: This is the most commonly reported method for purifying the title compound. chemicalbook.com This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Due to differences in polarity between the desired product and potential impurities, a solvent system like ethyl acetate/hexanes can effectively separate them. chemicalbook.com

Fractional Crystallization: This technique can be effective for separating isomers that have significantly different solubilities in a particular solvent. uri.edu For instance, in the synthesis of bromonitrobenzene, the para isomer is often less soluble in ethanol than the ortho isomer, allowing for its selective crystallization upon cooling. pbworks.com A similar principle could be applied to the isomers of bromo-isopropyl-nitrobenzene if their solubility characteristics differ sufficiently.

Gas Chromatography (GC): While often used for analysis, preparative GC can be employed for high-purity separations on a smaller scale. Different types of GC columns (polar vs. non-polar) can be used to achieve separation of closely related isomers. researchgate.netcolab.ws

Table 2: Purification and Separation Techniques

| Technique | Principle | Application |

|---|---|---|

| Flash Chromatography | Separation based on polarity differences | Primary method for isolating the product from reaction mixture. chemicalbook.com |

| Fractional Crystallization | Separation based on differential solubility | Potential method for separating isomers if solubility differs. uri.edu |

| Gas Chromatography (GC) | Separation based on volatility and interaction with stationary phase | Analytical tool for assessing purity and potential preparative method. researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound involves evaluating the environmental impact of the established methods and exploring more sustainable alternatives.

Prevention of Waste: The reported high yield (84%) of the nitration pathway is favorable as it minimizes the generation of waste from side reactions. chemicalbook.com Further optimization to increase this yield would align with this principle.

Less Hazardous Chemical Syntheses: The use of fuming nitric acid and concentrated sulfuric acid poses significant health and safety risks. These are highly corrosive and toxic reagents. Research into alternative nitrating systems, such as solid-supported catalysts or milder nitrating agents, could provide a greener approach.

Design for Energy Efficiency: The synthesis is conducted at low temperatures (5-10°C), which requires energy input for cooling. chemicalbook.com Developing a catalytic system that operates efficiently at ambient temperature would reduce energy consumption.

Use of Renewable Feedstocks: The starting materials, typically derived from petrochemical sources, are not from renewable feedstocks. This is a broader challenge in the chemical industry.

Catalysis: While the nitration reaction is catalyzed by a strong acid, exploring recyclable solid acid catalysts could reduce waste and simplify product workup compared to using large quantities of sulfuric acid.

By focusing on these principles, future synthetic strategies can aim to reduce the environmental footprint associated with the production of this compound.

Reactivity and Transformation Pathways of 1 Bromo 4 Isopropyl 2 Nitrobenzene

Electrophilic Aromatic Substitution Reactions on the Aromatic Nucleus

The aromatic ring of 1-bromo-4-isopropyl-2-nitrobenzene is subject to electrophilic aromatic substitution (EAS), though its reactivity is significantly influenced by the existing substituents. The outcome of such reactions is determined by the cumulative directing and activating or deactivating effects of the bromo, isopropyl, and nitro groups.

Nitro Group (-NO₂): Located at the C2 position, the nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. It directs incoming electrophiles to the meta position (C5). youtube.comunizin.org

Isopropyl Group (-CH(CH₃)₂): Situated at C4, the isopropyl group is a weakly activating group, donating electron density via an inductive effect. It directs incoming electrophiles to the ortho (C3 and C5) and para (C1, which is already substituted) positions. youtube.com

Bromo Group (-Br): At the C1 position, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect, but it directs incoming electrophiles to the ortho (C6) and para (C4, already substituted) positions through a resonance effect where its lone pairs can stabilize the cationic intermediate. unizin.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions and Mechanism

The structure of this compound is highly conducive to nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.orgmasterorganicchemistry.com This reactivity is primarily due to the presence of the strongly electron-withdrawing nitro group positioned ortho to the bromine atom, which serves as a good leaving group. masterorganicchemistry.comyoutube.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism. youtube.com

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the bromine atom (C1). This attack is facilitated by the electron-deficient nature of the aromatic ring. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. masterorganicchemistry.comyoutube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, yielding the final substitution product.

Due to this activation, a wide range of nucleophiles can displace the bromine atom.

Table 1: Representative SNAr Reactions of this compound

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 1-Methoxy-4-isopropyl-2-nitrobenzene |

| Amine (RNH₂) | Ammonia (NH₃) or other primary/secondary amines | 4-Isopropyl-2-nitroaniline (B181355) |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 4-Isopropyl-2-nitrophenyl phenyl sulfide |

| Hydroxide (B78521) (OH⁻) | Sodium hydroxide (NaOH) | 4-Isopropyl-2-nitrophenol |

Chemoselective Reduction Chemistry of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group (-NH₂) while leaving the bromo and isopropyl groups intact. This chemoselectivity is a valuable tool in organic synthesis, providing a route to substituted anilines which are important precursors for dyes, pharmaceuticals, and other complex molecules.

A common and effective method for this transformation is the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl). Under these conditions, the nitro group is reduced to a primary amine. Other reagents like iron powder in acetic acid or catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) can also be employed, although reaction conditions must be carefully controlled to prevent reductive debromination.

The general transformation is as follows: this compound → 2-Amino-4-isopropyl-1-bromobenzene

Reactions Involving the Aromatic Bromine Moiety

The carbon-bromine bond offers a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly enhancing the synthetic utility of the molecule.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The C-Br bond is sufficiently reactive to participate in the catalytic cycle of common cross-coupling reactions like the Suzuki-Miyaura and Stille couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This method is widely used for the synthesis of biaryl compounds.

Stille Coupling: In this reaction, the aryl bromide is coupled with an organostannane reagent, also catalyzed by a palladium complex. organic-chemistry.orgwikipedia.orglibretexts.org While effective, the toxicity of the tin reagents is a significant drawback. organic-chemistry.org

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organometallic partner (boron or tin) to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org

Table 2: Examples of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Isopropyl-2-nitro-1,1'-biphenyl |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 1-Isopropyl-2-nitro-4-vinylbenzene |

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

The bromine atom can be replaced with a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. This process usually involves treatment with a strong organometallic base like n-butyllithium (n-BuLi) or a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl). nih.govharvard.edu The rate of this exchange is often accelerated by electron-withdrawing groups on the aromatic ring. harvard.edu

However, the presence of the nitro group introduces a significant challenge, as organolithium and Grignard reagents can react with the nitro group itself. To circumvent this, these reactions must often be carried out at very low temperatures (e.g., -100 °C). tcnj.edu If successful, the resulting aryllithium or arylmagnesium species is a powerful nucleophile that can be quenched with various electrophiles to introduce a wide range of functional groups. tcnj.edu

Functionalization and Derivatization of the Isopropyl Group

The isopropyl group, while generally stable, can also be a site for chemical modification, primarily through oxidation of its benzylic position. Treatment of this compound with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can convert the isopropyl group into a carboxylic acid group. This reaction proceeds via oxidation of the tertiary benzylic C-H bond, leading to the formation of 4-bromo-2-nitrobenzoic acid.

This transformation provides a pathway to substituted benzoic acids, which are themselves valuable intermediates in organic synthesis.

Rearrangement and Cyclization Reactions

The strategic placement of bromo, isopropyl, and nitro functionalities on the benzene (B151609) ring of this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds through rearrangement and cyclization reactions. These transformations are pivotal in medicinal chemistry and materials science for creating novel molecular scaffolds. The reactivity is primarily dictated by the electron-withdrawing nature of the nitro group and the potential for the bromo substituent to participate in cross-coupling reactions or act as a leaving group.

A key transformation for initiating cyclization is the reduction of the nitro group to an amino group, yielding 2-bromo-5-isopropylaniline. This intermediate is primed for a variety of intramolecular and intermolecular cyclization reactions to form nitrogen-containing heterocycles.

Carbazole (B46965) Synthesis via Cadogan Reaction

The Cadogan reaction is a powerful method for the synthesis of carbazoles through the reductive cyclization of 2-nitrobiphenyls. While direct studies on this compound are not extensively documented, the general mechanism involves the deoxygenation of the nitro group by a phosphite (B83602) reagent, typically triethyl phosphite, to generate a nitrene intermediate. This highly reactive nitrene then undergoes intramolecular insertion into a C-H bond of the adjacent phenyl ring to form the carbazole skeleton.

In a potential pathway, this compound could first undergo a Suzuki or similar cross-coupling reaction to form a 2-nitrobiphenyl (B167123) derivative. Subsequent treatment with triethyl phosphite would then induce the reductive cyclization to yield an isopropyl-substituted carbazole. The general method for the reductive cyclization of nitro compounds using triethyl phosphite is a well-established one-stage synthesis that offers good yields. orgsyn.org

A general representation of this two-step pathway to an isopropyl-substituted carbazole is as follows:

Step 1: Suzuki Coupling

Step 2: Cadogan Reductive Cyclization

| Reactant | Reagent | Product | Reaction Type |

| This compound | Phenylboronic acid, Pd catalyst | 2-Nitro-5-isopropylbiphenyl | Suzuki Coupling |

| 2-Nitro-5-isopropylbiphenyl | P(OEt)₃ | 3-Isopropylcarbazole | Cadogan Reaction |

Phenazine (B1670421) Synthesis via Palladium-Catalyzed Aryl Ligation

Another significant cyclization pathway involves the synthesis of substituted phenazines. This typically proceeds through the dimerization of a substituted bromoaniline intermediate. For this compound, the initial step would be the reduction of the nitro group to an amine, forming 2-bromo-5-isopropylaniline.

This aniline (B41778) derivative can then undergo a palladium-catalyzed double Buchwald-Hartwig amination, followed by an in-situ oxidation to yield a symmetrically substituted phenazine. clockss.orgnih.gov This "ligation" of two aromatic rings is a powerful strategy for constructing complex heterocyclic systems. clockss.orgnih.gov The choice of phosphine (B1218219) ligand is crucial for optimizing the yield of the reaction. nih.gov

The general reaction scheme for the synthesis of a di-isopropyl-substituted phenazine is depicted below:

| Starting Material | Reagents | Intermediate | Final Product |

| This compound | Reducing agent (e.g., SnCl₂, H₂) | 2-Bromo-5-isopropylaniline | 2,7-Diisopropylphenazine |

| 2-Bromo-5-isopropylaniline | Pd(OAc)₂, Phosphine ligand, Cs₂CO₃ | Dimerized intermediate | 2,7-Diisopropylphenazine |

This methodology allows for the regioselective synthesis of disubstituted phenazines that may be challenging to prepare using classical methods. nih.gov

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction that can be employed to form C-N bonds, leading to cyclization. wikipedia.orgorganic-chemistry.org After the reduction of the nitro group to 2-bromo-5-isopropylaniline, an intramolecular Ullmann-type reaction could theoretically lead to the formation of a phenazine derivative, although this would likely require harsh reaction conditions such as high temperatures and the use of high-boiling polar solvents. wikipedia.org The reaction involves the copper-promoted coupling of an aryl halide with an amine. wikipedia.org While modern methods have improved the reaction conditions, the palladium-catalyzed routes are often preferred for their milder conditions and higher efficiency.

Advanced Spectroscopic Characterization and Elucidation of 1 Bromo 4 Isopropyl 2 Nitrobenzene

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C) and Chemical Shift Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-bromo-4-isopropyl-2-nitrobenzene is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the isopropyl group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The nitro group is a strong electron-withdrawing group, which deshields the nearby protons, causing their signals to appear at a higher chemical shift (downfield). The bromine atom also has an electron-withdrawing inductive effect, while the isopropyl group is weakly electron-donating.

Based on the analysis of related compounds, such as 1-bromo-4-nitrobenzene (B128438) and 1-isopropyl-4-nitrobenzene, the following chemical shift assignments can be predicted for the protons of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent. chemicalbook.comchemicalbook.com The aromatic region would likely show three distinct signals. The proton ortho to the nitro group would be the most downfield, followed by the proton ortho to the bromine atom. The proton situated between the isopropyl and bromo substituents would be the most upfield of the aromatic protons. The isopropyl group would present as a septet for the methine proton and a doublet for the two equivalent methyl groups.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | 8.0 - 8.2 | d | ~2 |

| H-5 | 7.6 - 7.8 | dd | ~8, ~2 |

| H-6 | 7.4 - 7.6 | d | ~8 |

| -CH(CH₃)₂ | 3.0 - 3.3 | septet | ~7 |

d = doublet, dd = doublet of doublets, septet = septet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzene ring are influenced by the attached substituents. The carbon atom bearing the nitro group (C-2) is expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group. The carbon atom attached to the bromine (C-1) will also be downfield, though to a lesser extent. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 120 - 125 |

| C-2 | 148 - 152 |

| C-3 | 125 - 130 |

| C-4 | 145 - 150 |

| C-5 | 128 - 132 |

| C-6 | 135 - 140 |

| C H(CH₃)₂ | 34 - 38 |

Infrared (IR) and Raman Spectroscopic Interpretation of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the carbon-bromine bond, and the aromatic and aliphatic C-H bonds. The most prominent features would be the strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the nitro group.

Raman Spectroscopy

Raman spectroscopy also provides information about the vibrational modes of the molecule. While the nitro group vibrations are also visible in the Raman spectrum, they are typically weaker than in the IR spectrum. The C-Br stretching vibration, however, often gives a strong signal in the Raman spectrum.

A comprehensive study on the related compound 1-bromo-4-nitrobenzene has detailed the vibrational frequencies. irjet.net These findings can be used to predict the spectral features of this compound.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 | Medium |

| NO₂ Asymmetric Stretch | 1520 - 1560 | 1520 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1345 - 1385 | 1345 - 1385 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Medium |

High-Resolution Mass Spectrometric Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. docbrown.info The nominal molecular weight of this compound is approximately 244 g/mol . nih.gov

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (•NO₂). Alkylbenzenes, like this compound, can undergo benzylic cleavage to lose a methyl group (CH₃) from the isopropyl substituent, leading to a stable benzylic cation.

Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Description |

|---|---|---|

| 243/245 | [C₉H₁₀BrNO₂]⁺ | Molecular ion peak ([M]⁺ and [M+2]⁺) |

| 228/230 | [C₈H₇BrNO₂]⁺ | Loss of a methyl radical (•CH₃) |

| 197/199 | [C₉H₁₀Br]⁺ | Loss of a nitro radical (•NO₂) |

| 183/185 | [C₈H₇Br]⁺ | Loss of a nitro radical and a methyl radical |

| 117 | [C₉H₉]⁺ | Loss of Br and NO₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions.

The benzene ring and the nitro group are the primary chromophores in this molecule. The presence of the nitro group, a strong chromophore, will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Theoretical studies on 1-bromo-4-nitrobenzene suggest the presence of electronic transitions in the UV region. irjet.net

Predicted UV-Vis Absorption Maxima

| Electronic Transition | Predicted λₘₐₓ (nm) | Solvent |

|---|---|---|

| π → π* | ~260 - 280 | Ethanol/Methanol |

The π → π* transition is typically of high intensity and corresponds to the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system. The n → π* transition, which is generally of lower intensity, involves the excitation of a non-bonding electron from the oxygen atoms of the nitro group to an antibonding π* orbital.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique used to determine the precise arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. However, analysis of a related compound, 1-bromo-4-methyl-2-nitrobenzene, reveals an orthorhombic crystal system with the space group Pna2₁. nist.gov In this structure, the nitro group is slightly twisted out of the plane of the benzene ring. It is plausible that this compound would adopt a similar packing arrangement in the solid state, with the bulky isopropyl group influencing the intermolecular contacts. A definitive crystal structure would be necessary to confirm these details.

Computational and Theoretical Studies of 1 Bromo 4 Isopropyl 2 Nitrobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry

DFT calculations would typically be employed to optimize the molecular geometry of 1-Bromo-4-isopropyl-2-nitrobenzene, predicting bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 1-bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring was found to be 14.9(11)°. researchgate.netnih.gov This deviation from planarity is due to the steric hindrance between the ortho-substituents (bromo and nitro groups). A similar, if not slightly larger, dihedral angle would be expected for this compound due to the bulkier isopropyl group.

A hypothetical optimized geometry and calculated electronic properties for this compound using a standard DFT method like B3LYP with a 6-311++G(d,p) basis set would provide the following insights:

| Calculated Property | Predicted Value/Observation |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-N Bond Length | ~1.47 Å |

| Dihedral Angle (C-C-N-O) | Expected to be > 15° |

| Dipole Moment | Significant, due to the polar nitro and bromo groups |

| Molecular Electrostatic Potential | Negative potential around the oxygen atoms of the nitro group; Positive potential on the aromatic ring, especially near the nitro and bromo substituents. |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the HOMO and LUMO energies and their spatial distributions are crucial for understanding its behavior in chemical reactions.

Based on studies of nitrobenzene (B124822) and its derivatives, the LUMO of this compound is expected to be localized primarily on the nitrobenzene ring, with significant contributions from the nitro group. researchgate.net This low-lying LUMO makes the aromatic ring susceptible to nucleophilic attack. The HOMO, on the other hand, would likely have significant contributions from the π-system of the benzene (B151609) ring and potentially the p-orbitals of the bromine atom.

The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the electron-withdrawing nitro and bromo groups is expected to lower the energy of the LUMO, thus reducing the HOMO-LUMO gap and increasing the molecule's electrophilicity.

| Orbital | Predicted Characteristics | Implication for Reactivity |

|---|---|---|

| HOMO | Localized on the benzene ring and bromine atom. | Site for electrophilic attack (less favorable due to deactivating groups). |

| LUMO | Localized on the nitrobenzene ring, particularly at C1, C3, and C5 relative to the nitro group. | Site for nucleophilic attack, indicating susceptibility to nucleophilic aromatic substitution. |

| HOMO-LUMO Gap | Relatively small due to electron-withdrawing groups. | Indicates higher reactivity, particularly towards nucleophiles. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing transition states. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile.

The mechanism of SNAr reactions typically involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Computational studies on similar halo-nitroaromatic compounds have detailed the energetics of this process. The presence of the strong electron-withdrawing nitro group ortho to the bromine atom is crucial for stabilizing the negative charge in the Meisenheimer complex through resonance.

A computational study of the reaction of this compound with a nucleophile (e.g., methoxide) would involve:

Locating the transition state for the formation of the Meisenheimer complex.

Calculating the activation energy for this step, which is typically the rate-determining step.

Characterizing the Meisenheimer intermediate to confirm its stability.

Modeling the departure of the bromide ion to form the final product.

The isopropyl group at the para position will have a minor electronic effect but its steric bulk could influence the approach of the nucleophile.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound primarily revolves around the rotation of the isopropyl and nitro groups.

Conformational Analysis would focus on the rotational barrier of the C-N bond of the nitro group and the C-C bond of the isopropyl group. The rotation of the nitro group is expected to have a noticeable energy barrier due to steric interactions with the adjacent bromine atom. The preferred conformation will likely involve the nitro group being twisted out of the plane of the benzene ring to minimize this repulsion. The isopropyl group also has rotational freedom, and its preferred orientation will be one that minimizes steric clashes with the adjacent hydrogen atoms on the ring.

Quantitative Structure-Property Relationship (QSPR) Studies for Physico-chemical Attributes

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical and chemical properties. For this compound, QSPR models can be used to predict various attributes based on calculated molecular descriptors.

The PubChem database provides several computed properties for this compound, which are derived from QSPR-like models. nih.gov

| Physico-chemical Attribute | Computed Value (Source: PubChem) nih.gov | Relevant Molecular Descriptors |

|---|---|---|

| Molecular Weight | 244.08 g/mol | Based on atomic composition |

| XLogP3 | 3.8 | Topological and electronic descriptors related to lipophilicity |

| Hydrogen Bond Donor Count | 0 | Presence of H atoms bonded to N, O, or F |

| Hydrogen Bond Acceptor Count | 2 | Presence of N or O atoms |

| Rotatable Bond Count | 2 | Number of single bonds that can rotate |

| Polar Surface Area | 45.8 Ų | Surface area of polar atoms (N, O) |

These computed values are useful for estimating properties like solubility, bioavailability, and potential environmental distribution without the need for experimental measurements. The development of more specific QSPR models for a series of related brominated nitrobenzenes could further enhance the predictive accuracy for properties like boiling point, melting point, and toxicity.

Derivatization and Analog Development from 1 Bromo 4 Isopropyl 2 Nitrobenzene

Synthesis of Nitro-Reduced Derivatives (e.g., Aromatic Amines)

The reduction of the nitro group on the 1-bromo-4-isopropyl-2-nitrobenzene ring is a fundamental transformation that yields the corresponding aromatic amine, 4-bromo-N-isopropyl-2-nitroaniline. This conversion is significant as aromatic amines are crucial building blocks in organic synthesis.

A variety of reagents can be employed to achieve the reduction of aromatic nitro compounds. wikipedia.org Common methods include the use of metal catalysts such as Raney nickel or palladium-on-carbon for catalytic hydrogenation. wikipedia.org Another widely used method involves the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.org For instance, the nitro group in 2-bromo-1-isopropyl-4-nitrobenzene (B1370149) can be reduced to an amine using tin(II) chloride in hydrochloric acid.

The resulting product, an aniline (B41778) derivative, is significantly more reactive towards electrophilic aromatic substitution than the starting nitro-compound, as the amine group is a strong activator. This opens up further avenues for creating diverse molecular structures.

Table 1: Synthesis of Nitro-Reduced Derivative

| Starting Material | Product | Reagents |

|---|---|---|

| This compound | 4-Bromo-N-isopropyl-2-nitroaniline | Tin(II) chloride, Hydrochloric acid |

Synthesis of Halogen-Exchanged Derivatives (e.g., Fluoro, Chloro, Iodo Analogues)

The bromine atom in this compound can be substituted with other halogens to generate a series of halogenated analogs, including fluoro, chloro, and iodo derivatives. These analogs are valuable for studying the effects of different halogens on the physical, chemical, and biological properties of the molecule.

Fluoro and Chloro Analogues: The synthesis of fluoro and chloro analogs of nitrobenzene (B124822) derivatives can often be achieved through nucleophilic aromatic substitution (SNAr) reactions, especially when activated by the electron-withdrawing nitro group. For example, the synthesis of 1-fluoro-2-isopropyl-4-nitrobenzene (B8445578) has been documented. chiralen.combldpharm.com Similarly, the synthesis of 2-chloro-1-isopropyl-4-nitrobenzene (B1626230) can be devised from benzene (B151609) through a series of electrophilic aromatic substitution reactions. chegg.comchegg.com

Iodo Analogues: The synthesis of iodo-nitroaromatics can be accomplished via a Sandmeyer-type reaction, starting from the corresponding nitroaniline. For instance, to synthesize 1-iodo-4-nitrobenzene, 4-nitroaniline (B120555) is first diazotized using sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid at low temperatures. prepchem.comchemicalbook.com The resulting diazonium salt is then treated with a solution of potassium iodide to yield the desired iodo-nitro compound. prepchem.comchemicalbook.comstackexchange.comprepchem.com This methodology could be applied to the amine derivative of this compound to first create the corresponding aniline, which could then be converted to the iodo derivative.

Table 2: Halogen-Exchanged Derivatives and Synthetic Precursors

| Target Derivative | Potential Synthetic Method | Key Precursor |

|---|---|---|

| 1-Fluoro-4-isopropyl-2-nitrobenzene | Nucleophilic Aromatic Substitution | A suitable fluorinating agent and a precursor with a good leaving group |

| 1-Chloro-4-isopropyl-2-nitrobenzene | Electrophilic Aromatic Substitution | Benzene (multi-step synthesis) chegg.comchegg.com |

| 1-Iodo-4-isopropyl-2-nitrobenzene | Sandmeyer-type Reaction | 4-isopropyl-2-nitroaniline (B181355) |

Preparation of Substituted Isopropyl and Alkyl Analogues

Creating analogs of this compound with different alkyl groups at the 4-position allows for the exploration of structure-activity relationships. The synthesis of such analogs typically involves a multi-step process starting from a simpler aromatic compound.

For example, to synthesize a 1-bromo-4-alkyl-2-nitrobenzene, one could start with the corresponding alkylbenzene. A Friedel-Crafts acylation of benzene followed by a reduction can introduce a desired alkyl chain. libretexts.orglibretexts.org Subsequent nitration and bromination would then lead to the target molecule. The order of these electrophilic substitution reactions is crucial and is dictated by the directing effects of the substituents present on the ring at each step. libretexts.orglibretexts.orgpressbooks.pub For instance, the synthesis of 1-bromo-4-methyl-2-nitrobenzene is a known process. nih.gov

The isopropyl group itself can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412), providing another route for derivatization.

Development of Poly-Substituted Aromatic Derivatives

The presence of a bromine atom on the this compound ring provides a handle for further functionalization through various cross-coupling reactions, leading to the development of poly-substituted aromatic derivatives.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. youtube.com It can be used to couple this compound with a variety of organoboron compounds, such as boronic acids or esters, to introduce new aryl, alkyl, or vinyl groups at the position of the bromine atom. researchgate.netcommonorganicchemistry.comnih.gov The reaction is known for its tolerance to a wide range of functional groups. youtube.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that is used to form carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction can be employed to couple this compound with various primary or secondary amines to create a diverse range of N-aryl derivatives. wikipedia.orgbohrium.combeilstein-journals.org

These cross-coupling reactions significantly expand the structural diversity that can be achieved from the starting material, allowing for the synthesis of complex molecules with tailored properties.

Application of Derivatization in Advanced Chemical Library Synthesis

The various derivatization strategies discussed—nitro group reduction, halogen exchange, alkyl group modification, and cross-coupling reactions—are highly applicable to the synthesis of advanced chemical libraries. A chemical library is a collection of diverse, structurally distinct chemical compounds used in high-throughput screening for drug discovery and other biological research.

By systematically applying these reactions to the this compound core, a large number of analogs can be generated in a controlled and efficient manner. For example, a library of amines can be created through Buchwald-Hartwig amination with a panel of different amines. wikipedia.orglibretexts.org Similarly, a library of biaryls can be synthesized using the Suzuki-Miyaura coupling with a variety of boronic acids. researchgate.netcommonorganicchemistry.com

The synthesis of such libraries of poly-substituted benzene derivatives is a key strategy in modern medicinal chemistry for the discovery of new bioactive molecules. rsc.org The structural and functional diversity embedded in these libraries increases the probability of identifying compounds with desired biological activities.

Role As a Synthetic Intermediate in Non Clinical Chemical Synthesis

Precursor in the Synthesis of Specialty Organic Chemicals and Fine Chemicals

The distinct functional groups of 1-bromo-4-isopropyl-2-nitrobenzene allow it to be a precursor for a range of specialty and fine chemicals through targeted reactions. The nitro group can be readily reduced to an amino group, and the bromine atom can be replaced or used in coupling reactions, making it a key starting material for substituted anilines and biaryls.

Key synthetic transformations include:

Reduction of the Nitro Group: The nitro group is susceptible to reduction using various reagents to form an amine. For instance, using reducing agents like tin(II) chloride in hydrochloric acid converts the nitro group into a primary amine, yielding 2-bromo-1-isopropyl-4-aminobenzene. This transformation is fundamental for introducing a nucleophilic amino group, which can then undergo a host of further reactions such as diazotization, acylation, or alkylation.

Oxidation of the Isopropyl Group: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents. This converts the alkyl side chain into a functional group that can be used for esterification or amidation, further expanding the synthetic utility of the scaffold.

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong nucleophiles, a reaction activated by the ortho-nitro group. This allows for the introduction of various functionalities, such as amino or alkoxy groups. For example, amination can lead to the synthesis of 4-isopropyl-2-nitroaniline (B181355).

The following table summarizes key reactions where this compound or its direct precursors are used to generate fine chemicals.

| Starting Material | Reagent(s) | Product | Application of Product |

| This compound | Tin(II) chloride, HCl | 2-Bromo-1-isopropyl-4-aminobenzene | Intermediate for agrochemicals, pharmaceuticals |

| This compound | Strong oxidizing agents (e.g., KMnO₄) | 2-Bromo-4-isopropylbenzoic acid | Intermediate for complex organic molecules |

| This compound | Ammonia or amine source | 4-Isopropyl-2-nitroaniline | Precursor for dyes and biologically active molecules bldpharm.com |

Intermediate in the Development of Advanced Materials Chemistry

While direct applications of this compound in advanced materials are not extensively documented, its structural motifs are found in precursors for functional materials with unique optical and electronic properties. The combination of a halogenated and nitrated aromatic ring is a common feature in molecules designed for materials science.

For example, related bromo-nitroaromatic compounds are key intermediates in the synthesis of advanced materials:

Fluorescent Molecules: In a study on new fluorophores, 3-bromo-9-nitrobenzanthrone was used as a starting material. The nucleophilic substitution of the bromine atom, which is activated by the nitro group, allows for the creation of new derivatives with intense absorption and luminescence properties suitable for optoelectronics. nih.gov The presence of the nitro group was found to facilitate the reaction, leading to higher yields. nih.gov This suggests that the bromo-nitro functionality on this compound could be similarly exploited to create novel fluorescent materials, where the isopropyl group could enhance solubility in organic matrices.

Two-Photon Absorption (TPA) Materials: A 5-bromo-2-nitrobenzyl-substituted compound has been synthesized as a platform for a new generation of calcium chelators. These materials are designed for biological imaging applications and possess two-photon absorption properties in the near-infrared region. acs.org The synthesis involves the nitration of a bromo-substituted precursor, highlighting the importance of the bromo-nitroaromatic structure in building complex photochemically active molecules. acs.org

The reactivity of this compound makes it a plausible candidate for developing similar advanced materials. The bromine atom can serve as an anchor point for coupling to polymer backbones or other functional units, while the nitro group can be used to tune the electronic properties of the final material or be converted into other functional groups.

Building Block for Ligands in Organometallic Catalysis

The structure of this compound makes it and its derivatives suitable as building blocks for ligands used in organometallic chemistry. Although not a ligand itself, it can be readily converted into molecules that can coordinate with metal centers.

The primary route to forming a ligand precursor is the reduction of the nitro group to an amine, yielding 4-amino-2-bromo-1-isopropylbenzene. The resulting amino group can be further functionalized to create multidentate ligands. Research on related nitroanilines demonstrates this potential:

Organometallic Polymers: 2,6-Diethynyl-4-nitroaniline has been used as a bridging ligand to synthesize soluble organometallic polymers with platinum(II) and palladium(II). acs.org These polymers, containing donor-acceptor groups (amine and nitro), are investigated for their second-order nonlinear optical (NLO) properties. acs.org By analogy, derivatives of 4-isopropyl-2-nitroaniline could be synthesized to act as ligands for creating similar functional organometallic materials.

Ferrocenyl-Derived Complexes: Research into antimicrobial agents has involved the synthesis of organometallic complexes derived from ferrocene (B1249389) and various hydrazides. rsc.org While not directly using our target compound, this work shows how amine-containing aromatic structures can be elaborated into complex ligands for creating bimetallic systems with specific biological or catalytic activities. rsc.org

Furthermore, this compound is a relevant substrate in palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, which are cornerstones of organometallic catalysis. orgsyn.orgsigmaaldrich.com In these reactions, the carbon-bromine bond is activated by a palladium catalyst to form new carbon-carbon bonds, a critical step in the synthesis of complex organic molecules like biaryls. orgsyn.org

| Potential Ligand Precursor | Synthetic Transformation | Ligand Type | Potential Metal Coordination |

| 4-Isopropyl-2-nitroaniline | Reduction of nitro group | Aniline (B41778) derivative | N-donor ligand |

| 4-Isopropyl-2-nitroaniline | Further functionalization (e.g., addition of phosphine (B1218219) groups) | Multidentate ligand | Coordination via N, P, etc. |

| This compound | Cross-coupling followed by functionalization | Biaryl-based ligands | Pincer ligands, bidentate ligands |

Role in the Synthesis of Dyes and Pigments for Industrial Applications

Substituted nitroaromatics and their aniline derivatives are foundational in the dye and pigment industry. This compound serves as a precursor to intermediates used in the synthesis of various colorants, particularly azo dyes.

The key transformation is the reduction of the nitro group to an amine, yielding 4-amino-2-bromo-1-isopropylbenzene. This aromatic amine can then be converted into a diazonium salt, which is a highly reactive species used as an electrophile in azo coupling reactions.

Azo Dye Synthesis: Aromatic amines are primary starting materials for azo dyes. chemeurope.com The general process involves diazotization of the amine with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) followed by coupling with an electron-rich aromatic compound like a phenol (B47542) or another aniline. The derivative 4-isopropyl-2-nitroaniline is a direct precursor for such dyes. chemeurope.comchempanda.com For example, 4-nitroaniline (B120555) is the starting material for Para Red, one of the first azo dyes. chemeurope.com

Disperse Dyes: Nitroanilines are also used in the production of disperse dyes, which are non-ionic colorants used for dyeing synthetic fibers like polyester (B1180765) and nylon. A study on a reactive dye synthesized from para-nitroaniline demonstrated its successful application to cotton and cellulose (B213188) fabrics, showing excellent heat, light, and wash fastness properties. researchgate.net

The presence of the isopropyl and bromo substituents on the this compound scaffold allows for the modification of the properties of the final dye. The bulky isopropyl group can increase the solubility of the dye in organic media or non-polar fibers and can also cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption spectrum. The bromine atom can also influence the color and is known to improve the lightfastness of some dyes.

常见问题

Q. What are the optimal synthetic routes for preparing 1-Bromo-4-isopropyl-2-nitrobenzene, and how can side reactions be minimized?

- Methodological Answer : A two-step approach is recommended: (1) Nitration of 4-isopropylbenzene to introduce the nitro group at the ortho position (directed by the isopropyl group’s meta-directing effect), followed by (2) bromination using FeBr₃ as a catalyst. To minimize polybromination, maintain reaction temperatures below 40°C during bromination and use stoichiometric control of Br₂. Solvent selection (e.g., dichloromethane for nitration and CS₂ for bromination) impacts regioselectivity and yield . Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate, 9:1) to identify intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data inconsistencies be addressed?

- Methodological Answer : Combine H NMR (δ 8.1–8.3 ppm for aromatic protons adjacent to nitro and bromo groups), C NMR (C-Br signal ~120 ppm), and IR (asymmetric NO₂ stretch at 1520 cm⁻¹) for structural confirmation. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 258 [M]⁺. If NMR signals deviate from expected splitting patterns (e.g., due to steric hindrance from the isopropyl group), use 2D NMR (COSY, HSQC) to resolve ambiguities . Cross-validate with X-ray crystallography using SHELXL for refinement .

Q. How can recrystallization conditions be optimized to purify this compound?

- Methodological Answer : Select solvents with differential solubility (e.g., ethanol at 70°C for dissolution, cooling to 4°C for crystallization). Phase-change data for structurally similar bromo-nitroarenes (e.g., Tfus ~226–227 K for 1-bromo-2-propylbenzene ) can guide solvent choices. For impurities with lower polarity, use mixed solvents (e.g., hexane:ethyl acetate). Monitor crystal growth via polarized light microscopy to ensure monoclinic lattice formation.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound in further functionalization?

Q. What strategies resolve contradictions between experimental X-ray crystallography data and computational structural predictions?

- Methodological Answer : For crystallographic ambiguities (e.g., disordered isopropyl groups), use SHELXL’s TWIN and BASF commands to refine twinned structures . Compare experimental bond lengths/angles with DFT-optimized geometries. If discrepancies persist (e.g., nitro group torsion angles), consider dynamic effects via molecular dynamics (MD) simulations. Cross-reference with spectroscopic data to rule out polymorphism.

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of nitro-group-directed bromination in this compound?

- Methodological Answer : Synthesize deuterated analogs (e.g., deuterium at the isopropyl group) and measure ratios during bromination. A primary KIE (>2) suggests rate-determining C–H bond cleavage, while secondary KIEs (<1.2) indicate charge buildup in transition states. Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., σ-complexes). Compare with bromination mechanisms of tert-pentylbenzene derivatives .

Q. What experimental and computational approaches validate the thermal stability of this compound under reaction conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) at 10°C/min in N₂ atmosphere to determine decomposition onset temperatures (~490 K, inferred from similar bromoarenes ). Pair with DFT-based transition state calculations for possible degradation pathways (e.g., C–Br bond cleavage). Use differential scanning calorimetry (DSC) to detect exothermic events, ensuring safe handling in high-temperature reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting 1^11H NMR integration ratios in synthesized batches of this compound?

- Methodological Answer : Discrepancies may arise from residual solvents, paramagnetic impurities, or diastereomeric byproducts. Perform column chromatography (silica gel, 5% EtOAc/hexane) to isolate pure fractions. Use F NMR (if fluorinated analogs exist) or NOESY to detect steric interactions affecting integration. Cross-check purity via HPLC (C18 column, acetonitrile:H₂O gradient) .

Safety and Handling in Academic Settings

Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?

- Methodological Answer : Use explosion-proof fume hoods due to potential nitro group instability under high heat. Avoid contact with reducing agents (risk of exothermic decomposition). Store under inert gas (Ar) at ≤4°C. For spills, neutralize with 10% sodium bicarbonate before disposal. Reference safety data for structurally similar nitroarenes (e.g., 1-bromo-2-chloro-4-fluorobenzene ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。